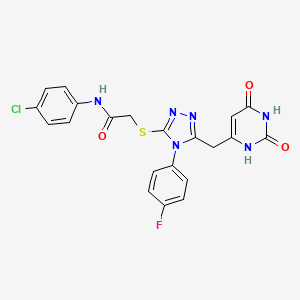

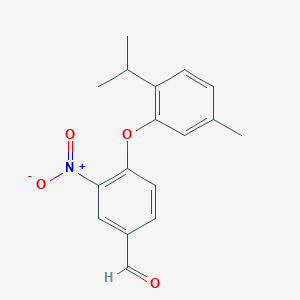

N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amine (in this case, 2-phenyl-1H-pyrrole) with the corresponding acid chloride (in this case, 3-chloro-4-fluorophenylacetyl chloride). This would form an amide bond, connecting the two components .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the amide functional group, and the aromatic rings of the phenyl groups. The fluorine and chlorine atoms would likely have an impact on the electronic properties of the molecule.Chemical Reactions Analysis

As an amide, this compound could undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, which could impact its solubility in different solvents.Wissenschaftliche Forschungsanwendungen

Spectroscopic and Computational Studies

Researchers have synthesized analogs of N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide to study their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). The studies include quantum mechanical analyses to understand the compounds' non-linear optical (NLO) activities and their interactions with proteins such as Cyclooxygenase 1 (COX1) through molecular docking, indicating their potential in photovoltaic efficiency and ligand-protein interactions (Mary et al., 2020).

Radioligand Development for PET Imaging

Derivatives of N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide have been developed as selective radioligands, such as [18F]DPA-714, for imaging the translocator protein (18 kDa) with positron emission tomography (PET), showcasing the compound's application in neuroimaging and the study of neurological disorders (Dollé et al., 2008).

Anticancer Activity

Synthetic analogs of N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide have been investigated for their anti-inflammatory and anticancer activities. Among these, certain derivatives showed significant anti-inflammatory activity, suggesting their potential in developing new anticancer therapies (Sunder & Maleraju, 2013).

Kinase Inhibition for Cancer Treatment

In the context of cancer research, certain acetamide derivatives, including those related to N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, have been synthesized and evaluated for their ability to inhibit Src kinase, a protein implicated in the progression of various cancers. These studies highlight the compound's utility in developing targeted cancer therapies (Fallah-Tafti et al., 2011).

Antimicrobial Agents

Research has also extended to the synthesis of novel derivatives as antimicrobial agents. Studies on the antimicrobial properties of these compounds against a range of Gram-positive and Gram-negative bacteria, as well as fungi, have provided valuable insights into their potential as new antimicrobial agents, underscoring the versatility of N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide in therapeutic applications (Parikh & Joshi, 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-phenyl-2-pyrrol-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O/c19-15-12-14(8-9-16(15)20)21-18(23)17(22-10-4-5-11-22)13-6-2-1-3-7-13/h1-12,17H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBVZVMCZGQRID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=CC(=C(C=C2)F)Cl)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4a-amino-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B2596458.png)

![2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2596467.png)

![(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one](/img/structure/B2596469.png)

![1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2596472.png)

![Lithium;6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2596475.png)

![8-((2,5-Difluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2596476.png)

![1-[3-(2-Methoxypyridin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2596479.png)